molecular formula C58H73N7O17 B1665494 Anidulafungin CAS No. 166663-25-8

Anidulafungin

カタログ番号: B1665494
CAS番号: 166663-25-8
分子量: 1140.2 g/mol
InChIキー: JHVAMHSQVVQIOT-MFAJLEFUSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

化学反応の分析

Types of Reactions: Anidulafungin undergoes several types of chemical reactions, including:

    Oxidation: this compound can be oxidized to form various degradation products.

    Reduction: Reduction reactions can modify the functional groups present in this compound.

    Substitution: Substitution reactions can introduce different substituents into the this compound molecule.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

    Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.

    Substitution: Substitution reactions often involve reagents like halogens and organometallic compounds.

Major Products Formed: The major products formed from these reactions include various derivatives of this compound with modified functional groups, which can have different antifungal properties .

科学的研究の応用

Anidulafungin is an echinocandin-class drug used to treat various fungal infections . It functions by inhibiting the growth of fungi .

Medical Applications

  • Treatment of Fungal Infections this compound is used to treat a variety of fungal infections . It has been approved by the FDA for treating invasive candidiasis, candidemia, and esophageal candidiasis .
  • Efficacy Against Candida Species Parenterally administered this compound has demonstrated effectiveness against Candida species in immunocompetent and immunocompromised mouse and rabbit models .
  • Treatment of Invasive Candidiasis this compound is effective for treating candidemia and invasive candidiasis in a broad patient population . A study of 539 patients showed a global response success rate of 76.4% .
  • Treatment of Esophageal Candidiasis Clinical trials indicate that this compound is effective in treating esophageal candidiasis, including azole-refractory disease .

Dosage and Administration

This compound is administered via slow injection into a vein, usually once daily, as directed by a doctor . The dosage and duration of treatment depend on the patient's medical condition and response to treatment; children's dosage is also weight-based . It is crucial to complete the full prescribed amount, even if symptoms improve, to prevent the infection from returning .

This compound Use Cases

  • Invasive Fungal Disease (IFD) this compound therapy, alone or in combination, could be considered in hematologic patients with IFD and concomitant liver or renal impairment .
  • Combination Therapy this compound is sometimes used in combination with other antifungal agents like liposomal amphotericin or voriconazole .
  • Monotherapy this compound monotherapy was administered in 13% of episodes, with one case of probable pulmonary aspergillosis resolving with monotherapy .
  • Neutropenic Patients this compound has been assessed in adult neutropenic patients with invasive candidiasis .

Safety and Efficacy

  • Efficacy in Clinical Trials The safety and efficacy of this compound were evaluated in a Phase 3 study involving patients with candidaemia and some with deep tissue Candida infections .
  • Adverse Events Adverse events (AEs) reported during clinical trials were consistent with the known AE profile for this compound .
  • Mortality Rates All-cause mortality was 13.0% on day 14 and 19.1% on day 28 in a study of patients with invasive candidiasis .
  • Tolerability this compound is a safe and tolerable option for treating IFD in patients with hematologic diseases and concomitant liver or renal impairment . this compound was not withdrawn in any case due to toxicity .

Cost-Effectiveness

作用機序

アニデュラファンギンは、真菌細胞壁の重要な成分である1,3-β-D-グルカンの合成に関与する酵素であるグルカンシンターゼを阻害することで、その抗真菌効果を発揮します . この阻害は、真菌細胞における浸透圧不安定性と細胞死をもたらします. アニデュラファンギンの分子標的は、真菌細胞壁の完全性を維持するために不可欠なグルカンシンターゼ複合体です .

6. 類似の化合物との比較

アニデュラファンギンは、カスポファンギンやミカファンギンを含むエコナゾール系抗真菌薬に属します . これらの化合物と比較して、アニデュラファンギンはいくつかの独自の特性を持っています.

類似の化合物:

結論として、アニデュラファンギンは、様々な真菌感染症の治療に効果的な、独自の特性を持つ貴重な抗真菌薬です. その合成、化学反応、そして科学研究における用途は、抗真菌療法の分野におけるその重要性を強調しています.

類似化合物との比較

生物活性

Anidulafungin is a semisynthetic echinocandin antifungal agent, primarily used to treat invasive fungal infections, particularly those caused by Candida species. Its biological activity is characterized by its mechanism of action, efficacy against various pathogens, and its synergistic effects when combined with other antimicrobial agents. This article synthesizes diverse research findings and clinical data to provide a comprehensive overview of the biological activity of this compound.

This compound exerts its antifungal effects by inhibiting (1→3)-β-D-glucan synthase, an enzyme crucial for the synthesis of the fungal cell wall. This inhibition leads to a reduction in cell wall integrity and ultimately results in fungal cell death. Unlike many antifungal agents, this compound does not rely on hepatic or renal excretion for its elimination, making it suitable for patients with compromised liver or kidney function .

Pharmacodynamics and Pharmacokinetics

This compound has several notable pharmacokinetic properties:

  • Volume of Distribution : 30–50 L
  • Plasma Protein Binding : 99%
  • Elimination Half-Life : Approximately 24 hours .

This compound undergoes slow chemical hydrolysis at physiological pH, which results in inactive metabolites. This unique property contributes to its safety profile in patients with various degrees of organ impairment .

Efficacy Against Pathogens

This compound is primarily effective against Candida spp. and has shown promising results against Aspergillus spp. when used in combination therapies. The following table summarizes its efficacy against common fungal pathogens:

PathogenIn Vitro ActivityIn Vivo ActivityReference
Candida albicansExcellentEffective
Candida glabrataModerateEffective
Aspergillus fumigatusLimitedPotentially effective when combined with voriconazole

Synergistic Effects

Recent studies have demonstrated that this compound can enhance the antibacterial activity of tigecycline against biofilms formed by C. albicans and Staphylococcus aureus. In a murine model of intra-abdominal infection, this compound significantly reduced the abundance of poly-β-(1,6)-N-acetylglucosamine (PNAG), a component critical for biofilm formation in S. aureus, suggesting potential applications in polymicrobial infections .

Clinical Studies and Case Reports

A pivotal randomized double-blind trial compared the efficacy and safety of this compound with fluconazole in patients with esophageal candidiasis. The study included 601 patients and found that this compound was statistically non-inferior to fluconazole, achieving endoscopic success rates of 97.2% compared to 98.8% for fluconazole . Adverse events were comparable between treatment groups, indicating a favorable safety profile .

Case Study: Pediatric Candidemia

A prospective trial evaluated this compound in pediatric patients with candidemia. The results showed high rates of clinical success (99.1%) and microbiological success (87.7%) among those treated with this compound, further supporting its use in vulnerable populations .

特性

IUPAC Name

N-[(3S,6S,9S,11R,15S,18S,20R,21R,24S,25S,26S)-6-[(1S,2S)-1,2-dihydroxy-2-(4-hydroxyphenyl)ethyl]-11,20,21,25-tetrahydroxy-3,15-bis[(1R)-1-hydroxyethyl]-26-methyl-2,5,8,14,17,23-hexaoxo-1,4,7,13,16,22-hexazatricyclo[22.3.0.09,13]heptacosan-18-yl]-4-[4-(4-pentoxyphenyl)phenyl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C58H73N7O17/c1-5-6-7-24-82-40-22-18-35(19-23-40)33-10-8-32(9-11-33)34-12-14-37(15-13-34)51(74)59-41-26-43(70)54(77)63-56(79)47-48(71)29(2)27-65(47)58(81)45(31(4)67)61-55(78)46(50(73)49(72)36-16-20-38(68)21-17-36)62-53(76)42-25-39(69)28-64(42)57(80)44(30(3)66)60-52(41)75/h8-23,29-31,39,41-50,54,66-73,77H,5-7,24-28H2,1-4H3,(H,59,74)(H,60,75)(H,61,78)(H,62,76)(H,63,79)/t29-,30+,31+,39+,41-,42-,43+,44-,45-,46-,47-,48-,49-,50-,54+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHVAMHSQVVQIOT-MFAJLEFUSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)NC4CC(C(NC(=O)C5C(C(CN5C(=O)C(NC(=O)C(NC(=O)C6CC(CN6C(=O)C(NC4=O)C(C)O)O)C(C(C7=CC=C(C=C7)O)O)O)C(C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCCCCOC1=CC=C(C=C1)C2=CC=C(C=C2)C3=CC=C(C=C3)C(=O)N[C@H]4C[C@H]([C@H](NC(=O)[C@@H]5[C@H]([C@H](CN5C(=O)[C@@H](NC(=O)[C@@H](NC(=O)[C@@H]6C[C@H](CN6C(=O)[C@@H](NC4=O)[C@@H](C)O)O)[C@@H]([C@H](C7=CC=C(C=C7)O)O)O)[C@@H](C)O)C)O)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C58H73N7O17
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

1140.2 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Solid
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Solubility

Practically insoluble, 5.64e-02 g/L
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Mechanism of Action

Anidulafungin is a semi-synthetic echinocandin with antifungal activity. Anidulafungin inhibits glucan synthase, an enzyme present in fungal, but not mammalian cells. This results in inhibition of the formation of 1,3-β-D-glucan, an essential component of the fungal cell wall, ultimately leading to osmotic instability and cell death.
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)

CAS No.

166663-25-8
Record name Anidulafungin [USAN:INN:BAN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0166663258
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Anidulafungin
Source DrugBank
URL https://www.drugbank.ca/drugs/DB00362
Description The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information.
Explanation Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode)
Record name 1-[(4R,5R)-4,5-Dihydroxy-N2-[[4"-(pentyloxy)[1,1':4',1"-terphenyl]-4-yl]carbonyl] -L-ornithine
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name ANIDULAFUNGIN
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/9HLM53094I
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.
Record name Anidulafungin
Source Human Metabolome Database (HMDB)
URL http://www.hmdb.ca/metabolites/HMDB0014506
Description The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body.
Explanation HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Anidulafungin
Reactant of Route 2
Reactant of Route 2
Anidulafungin
Reactant of Route 3
Reactant of Route 3
Anidulafungin
Reactant of Route 4
Anidulafungin
Reactant of Route 5
Anidulafungin
Reactant of Route 6
Anidulafungin
Customer
Q & A

Q1: What is the primary mechanism of action of Anidulafungin?

A1: this compound exerts its antifungal activity by inhibiting the synthesis of 1,3-β-D-glucan [], a crucial component of the fungal cell wall. [, , , ]

Q2: How does the inhibition of 1,3-β-D-glucan synthesis impact fungal cells?

A2: The inhibition of 1,3-β-D-glucan synthesis weakens the structural integrity of the fungal cell wall, leading to cell lysis and death. [, ]

Q3: What is the molecular formula and weight of this compound?

A3: The molecular formula of this compound is C58H73N7O17, and its molecular weight is 1140.3 g/mol. []

Q4: How stable is this compound in solution?

A4: this compound exhibits slow, nonenzymatic chemical degradation in solution. []

Q5: How is this compound primarily metabolized and eliminated?

A5: this compound undergoes slow chemical degradation and is primarily eliminated through fecal excretion, predominantly as degradation products. [] Only a small fraction (10%) is eliminated as unchanged drug. []

Q6: Does renal or hepatic impairment affect this compound's pharmacokinetics?

A6: Due to its unique chemical degradation pathway, this compound's pharmacokinetics are not significantly altered by renal or hepatic impairment. []

Q7: What is the primary pharmacokinetic-pharmacodynamic (PK-PD) index that predicts the efficacy of this compound?

A7: Both the ratio of the area under the concentration-time curve from 0 to 24 h (AUC0-24) to the minimum inhibitory concentration (MIC) and the ratio of the maximum serum drug concentration (Cmax) to the MIC are strongly predictive of this compound's efficacy. []

Q8: How does this compound's in vitro activity compare to that of Fluconazole against Candida species?

A8: In vitro studies have shown that this compound has greater potency than Fluconazole against various Candida species, including those resistant to azoles. [, , ]

Q9: Has this compound demonstrated in vivo efficacy against Candida infections?

A9: Yes, this compound has demonstrated significant in vivo efficacy against Candida infections in various animal models, including a neutropenic murine model of disseminated candidiasis. [, , ]

Q10: What about this compound's activity against Aspergillus species?

A10: While this compound exhibits excellent in vitro activity against Aspergillus species, its in vivo activity is less pronounced. [, ] Studies suggest that it primarily reduces the angioinvasive potential of Aspergillus rather than demonstrating outright fungicidal activity. []

Q11: How does this compound perform against Candida biofilms compared to other antifungals?

A12: In a study comparing this compound to Liposomal Amphotericin B against Candida parapsilosis catheter infections using an antifungal-lock technique, this compound showed significantly higher activity. []

Q12: Have any resistance mechanisms to this compound been identified in Candida species?

A13: Yes, mutations in the FKS1 and FKS2 genes, which encode the catalytic subunits of 1,3-β-D-glucan synthase, have been linked to this compound resistance in Candida species. [, ]

Q13: Does this compound exhibit significant drug interactions?

A14: this compound is not a substrate, inhibitor, or inducer of the cytochrome P450 enzyme system and undergoes chemical degradation, resulting in minimal clinically significant drug interactions. [, , ]

Q14: What are the challenges of delivering this compound to the central nervous system?

A15: this compound and micafungin concentrations in cerebrospinal fluid (CSF) are significantly lower than those in plasma, posing a challenge for treating central nervous system infections. [] The concentrations of these antifungals in CSF are often lower than the minimum inhibitory concentrations of many pathogenic Candida strains. []

Q15: Can this compound be used as a surrogate marker for Caspofungin susceptibility in Candida species?

A16: Research suggests that this compound can be used as a reliable surrogate marker to predict Caspofungin susceptibility in Candida species. [] This is particularly useful because of the high interlaboratory variation often observed in Caspofungin MIC values. []

Q16: What analytical methods are commonly used to measure this compound concentrations?

A17: High-performance liquid chromatography (HPLC) is a common method used to measure this compound concentrations in various matrices, including plasma, vitreous humor, and tissue samples. [, ]

Q17: Is this compound generally well-tolerated?

A18: Clinical trials and post-marketing surveillance indicate that this compound is generally well-tolerated in both adults and pediatric patients, with a favorable safety profile. [, , ]

Q18: What are some alternative antifungal agents in the echinocandin class?

A19: Caspofungin and Micafungin are other echinocandin antifungal agents with similar mechanisms of action to this compound. [] While their in vitro and in vivo activities may vary against certain Candida species, they provide alternative treatment options for invasive fungal infections. []

Q19: Has research explored the cost-effectiveness of this compound compared to other antifungals?

A20: A study in Turkey evaluating the cost-effectiveness of this compound versus Fluconazole for treating invasive candidiasis found that while this compound had a higher upfront cost, it was associated with longer life expectancy, making it potentially cost-effective from the perspective of the Turkish healthcare system. [] Another study in Italy also indicated potential cost savings when using this compound in place of other antifungals according to approved indications. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。